

# CAS number 1936255-32-1 chemical structure and properties

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## Compound of Interest

Compound Name: (1-(4-iodophenyl)cyclobutyl)methanamine

Cat. No.: B1411126

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An In-depth Technical Guide to **(1-(4-iodophenyl)cyclobutyl)methanamine** (CAS Number: 1936255-32-1)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

This technical guide provides a comprehensive overview of the chemical compound with CAS number 1936255-32-1, identified as **(1-(4-iodophenyl)cyclobutyl)methanamine**. Due to the limited availability of specific experimental data for this molecule, this document focuses on its chemical structure, predicted properties, and potential applications in drug discovery based on the analysis of its structural motifs. This guide is intended to serve as a foundational resource for researchers interested in exploring the potential of this and similar molecules.

## Chemical Structure and Properties

The chemical structure of **(1-(4-iodophenyl)cyclobutyl)methanamine** combines three key motifs: a para-substituted iodophenyl group, a cyclobutane ring, and a methanamine moiety. Each of these components contributes to the overall physicochemical and potential pharmacological properties of the molecule.

Chemical Structure:

- IUPAC Name: **(1-(4-Iodophenyl)cyclobutyl)methanamine**
- CAS Number: 1936255-32-1
- Molecular Formula: C<sub>11</sub>H<sub>14</sub>IN
- Canonical SMILES: C1CC(C1)(CN)C2=CC=C(C=C2)I

#### Predicted Physicochemical Properties:

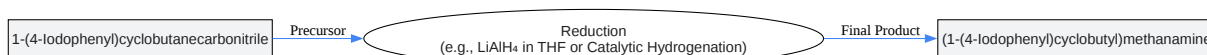
A summary of predicted physicochemical properties is presented in Table 1. These values are computationally derived and provide an estimation of the compound's characteristics.

Property	Predicted Value
Molecular Weight	287.14 g/mol
XLogP3	3.3
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	1
Rotatable Bond Count	2
Topological Polar Surface Area	26.0 Å <sup>2</sup>

## Synthesis and Methodology

While a specific, detailed experimental protocol for the synthesis of **(1-(4-Iodophenyl)cyclobutyl)methanamine** is not readily available in published literature, a plausible synthetic route can be proposed based on established organic chemistry principles. A potential synthetic workflow is outlined below.

#### Conceptual Synthetic Workflow:



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Caption: A conceptual workflow for the synthesis of the target compound.

Experimental Protocol (Hypothetical):

A likely synthetic approach would involve the reduction of a nitrile precursor, 1-(4-iodophenyl)cyclobutanecarbonitrile.

- **Reaction Setup:** A solution of 1-(4-iodophenyl)cyclobutanecarbonitrile in an anhydrous ether solvent, such as tetrahydrofuran (THF), is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- **Reduction:** A reducing agent, such as lithium aluminum hydride ( $\text{LiAlH}_4$ ), is carefully added portion-wise to the solution at a reduced temperature (e.g.,  $0^\circ\text{C}$ ) to control the exothermic reaction. Alternatively, catalytic hydrogenation using a catalyst like Raney nickel could be employed.
- **Quenching:** After the reaction is complete (monitored by a technique like Thin Layer Chromatography), the reaction is carefully quenched by the sequential addition of water and an aqueous base (e.g., sodium hydroxide solution) to decompose the excess reducing agent and aluminum salts.
- **Extraction and Purification:** The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is typically extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic extracts are then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.
- **Characterization:** The final product, **(1-(4-iodophenyl)cyclobutyl)methanamine**, would be purified using techniques such as column chromatography or distillation. The structure and purity would be confirmed by analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

## Potential Applications in Drug Discovery

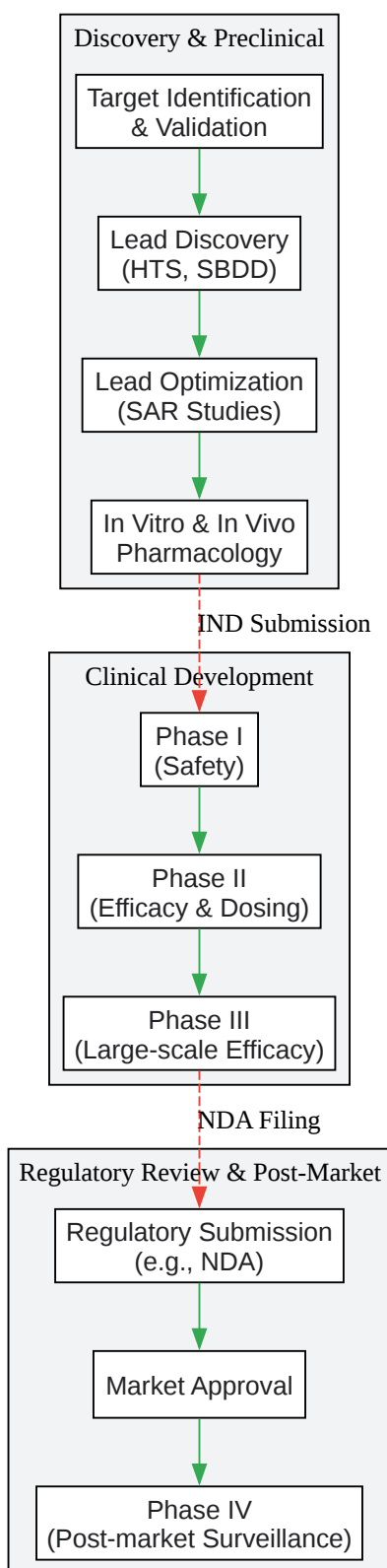
The structural features of **(1-(4-iodophenyl)cyclobutyl)methanamine** suggest its potential as a building block or a scaffold in medicinal chemistry and drug discovery.

### Significance of Structural Motifs:

- **Cyclobutane Ring:** The cyclobutane moiety introduces a degree of conformational rigidity, which can be advantageous in drug design for optimizing binding to a biological target. The constrained nature of the four-membered ring can help in locking a molecule into a bioactive conformation, potentially leading to improved potency and selectivity.<sup>[1][2]</sup> The cyclobutane scaffold has been successfully incorporated into several marketed drugs.<sup>[1]</sup>
- **Phenylalkylamine Core:** The phenylalkylamine skeleton is a common feature in a vast array of biologically active compounds, particularly those targeting the central nervous system (CNS). This structural class includes neurotransmitters, hormones, and a wide range of therapeutic agents.
- **Iodophenyl Group:** The iodine atom on the phenyl ring can serve multiple purposes. It can act as a bulky, lipophilic group that can interact with hydrophobic pockets in a protein target. Furthermore, the iodine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition and ligand binding. In the context of developing research tools, the iodine atom can be replaced with a radioactive isotope of iodine (e.g., <sup>123</sup>I or <sup>125</sup>I) for use in radiolabeling and imaging studies, such as Single Photon Emission Computed Tomography (SPECT).

### Conceptual Drug Discovery and Development Pathway:

The journey of a novel chemical entity like **(1-(4-Iodophenyl)cyclobutyl)methanamine** from a research chemical to a potential therapeutic agent follows a structured, multi-stage process.



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Caption: A generalized workflow for drug discovery and development.

## Conclusion

**(1-(4-Iodophenyl)cyclobutyl)methanamine** is a chemical entity with structural features that make it an interesting candidate for further investigation in the field of drug discovery. While specific biological data is currently lacking, its constituent motifs—the conformationally rigid cyclobutane, the pharmacologically relevant phenylalkylamine core, and the versatile iodophenyl group—suggest potential for the development of novel therapeutic agents or research probes. This guide provides a foundational understanding of its chemical nature and a framework for its potential exploration. Further experimental validation is necessary to elucidate its specific properties and biological activities.

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## References

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- To cite this document: BenchChem. [CAS number 1936255-32-1 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1411126#cas-number-1936255-32-1-chemical-structure-and-properties]

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